2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine
Overview
Description
2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine is a chemical compound with the molecular formula C12H12ClN3 and a molecular weight of 233.7 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a quinazoline ring system substituted with a chlorine atom at the 2-position, a cyclopropyl group, and a methyl group attached to the nitrogen atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-nitroaniline with cyclopropylamine and formaldehyde in the presence of a reducing agent such as palladium on carbon (Pd/C) to yield the desired product . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives.
Oxidation Reactions: Products include quinazolinone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine can be compared with other similar compounds, such as:
- 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
These compounds share the quinazoline core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(8-6-7-8)11-9-4-2-3-5-10(9)14-12(13)15-11/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWHMTYHXAPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2=NC(=NC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250594-42-3 | |
Record name | 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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